molecular formula C10H12N2S B7876253 5-(2,5-dimethylthien-3-yl)-3-methyl-1H-pyrazole

5-(2,5-dimethylthien-3-yl)-3-methyl-1H-pyrazole

Cat. No.: B7876253
M. Wt: 192.28 g/mol
InChI Key: ZITYTZLOZMFUDC-UHFFFAOYSA-N
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Description

5-(2,5-dimethylthien-3-yl)-3-methyl-1H-pyrazole is a heterocyclic compound that features a thiophene ring substituted with two methyl groups at positions 2 and 5, and a pyrazole ring substituted with a methyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-dimethylthien-3-yl)-3-methyl-1H-pyrazole typically involves the reaction of 2,5-dimethylthiophene with appropriate reagents to introduce the pyrazole ring. One common method is the cyclization of 2,5-dimethylthiophene with hydrazine derivatives under acidic or basic conditions. The reaction conditions often include the use of catalysts such as AlCl3 or other Lewis acids to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more environmentally friendly and cost-effective reagents and catalysts to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions: 5-(2,5-dimethylthien-3-yl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(2,5-dimethylthien-3-yl)-3-methyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,5-dimethylthien-3-yl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. The compound’s antimicrobial activity could be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Uniqueness: 5-(2,5-dimethylthien-3-yl)-3-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2,5-dimethylthiophen-3-yl)-5-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-6-4-10(12-11-6)9-5-7(2)13-8(9)3/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITYTZLOZMFUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=C(SC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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